molecular formula C4H3FN2O B152130 5-Fluoro-4-hydroxypyrimidine CAS No. 671-35-2

5-Fluoro-4-hydroxypyrimidine

Cat. No.: B152130
CAS No.: 671-35-2
M. Wt: 114.08 g/mol
InChI Key: NBAHQCCWEKHGTD-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative with the molecular formula C4H3FN2O. It is a solid compound with a molecular weight of 114.08 g/mol.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoro-4-hydroxypyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxypyrimidine involves its interaction with biological targets, primarily enzymes and nucleic acids. The compound can inhibit enzymes such as thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation. Additionally, it can incorporate into RNA and DNA, causing structural and functional perturbations .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-4-hydroxypyrimidine is unique due to its specific hydroxyl and fluorine substitutions, which confer distinct chemical reactivity and biological activity compared to other fluorinated pyrimidines.

Properties

IUPAC Name

5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHQCCWEKHGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217403
Record name Fluoxydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-35-2
Record name 5-Fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoxidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoxydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOXYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of fluorescence studies in understanding 5-fluoro-4-hydroxypyrimidine?

A1: The research paper highlights the use of fluorescence spectroscopy to study the different tautomeric forms of 5-fluorouracil (FU) and its derivatives, including this compound (referred to as tautomer 'D' in the abstract). [] The study demonstrated that this tautomer, though less common, exhibits fluorescence after excitation of 5-fluorouracil homoassociates and subsequent intramolecular proton transfer. [] This fluorescence information can be valuable for analytical purposes, allowing researchers to identify and quantify this specific tautomer in solution.

Q2: How does the abstract connect this compound to potential applications in drug development?

A2: While the abstract focuses on the fluorescence properties of this compound, its significance lies in its relationship to 5-fluorouracil. [] 5-Fluorouracil is a well-known chemotherapeutic drug used to treat various cancers. Understanding the properties and behavior of its different tautomeric forms, including this compound, can provide insights into the drug's mechanism of action, metabolism, and potentially lead to the development of more effective analogs or drug delivery systems.

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